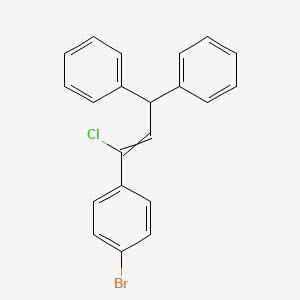
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives.
準備方法
The synthesis of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the reaction of 5-chloro-3,4-dihydroisoquinoline with quinoline under specific reaction conditions. One common method involves the use of a solvent such as tetrahydrofuran and a base like sodium carbonate to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
科学的研究の応用
作用機序
The mechanism of action of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share a similar quinoline core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
Chloroquine: Known for its antimalarial activity.
Mepacrine: Used as an antiprotozoal agent.
Camptothecin: A potent anticancer agent.
特性
CAS番号 |
919786-25-7 |
|---|---|
分子式 |
C18H13ClN2 |
分子量 |
292.8 g/mol |
IUPAC名 |
3-(5-chloro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-7,10-11H,8-9H2 |
InChIキー |
KPTIPMVNDJBHRD-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


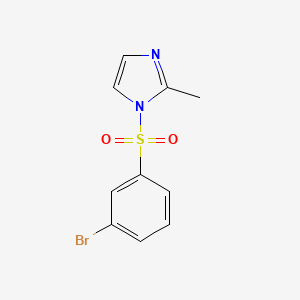
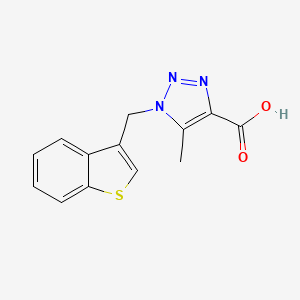
![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12632143.png)
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
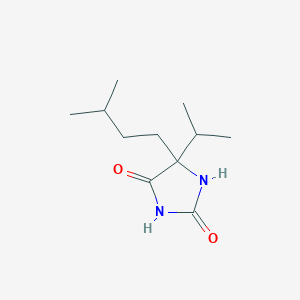
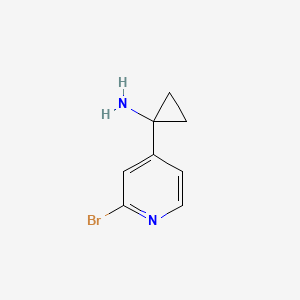

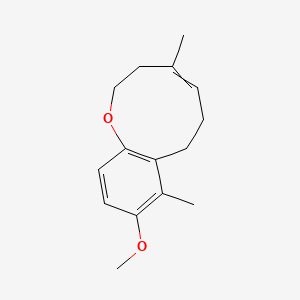
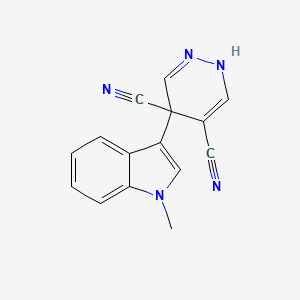
![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
